Cas no 2411301-64-7 (1-(6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one)
2411301-64-7 structure
Product Name:1-(6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
Numero CAS:2411301-64-7
MF:C11H9F2NO2
MW:225.191469907761
CID:5416964
PubChem ID:165768041
Update Time:2025-08-03
1-(6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z2738284596
- 1-(6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
- EN300-26593589
- 2411301-64-7
- 1-(6,8-Difluoro-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-propen-1-one
-
- Inchi: 1S/C11H9F2NO2/c1-2-10(15)14-3-4-16-11-8(13)5-7(12)6-9(11)14/h2,5-6H,1,3-4H2
- Chiave InChI: GPAOXBVLRBPUPJ-UHFFFAOYSA-N
- Sorrisi: C(N1C2=CC(F)=CC(F)=C2OCC1)(=O)C=C
Proprietà calcolate
- Massa esatta: 225.06013485g/mol
- Massa monoisotopica: 225.06013485g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 298
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Densità: 1.327±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 300.1±42.0 °C(Predicted)
- pka: -0.86±0.20(Predicted)
1-(6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26593589-0.05g |
1-(6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one |
2411301-64-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-(6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one Letteratura correlata
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
2411301-64-7 (1-(6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso